3-Bromopyruvate - 68-38-2

3-Bromopyruvate

Catalog Number: EVT-3571355
CAS Number: 68-38-2
Molecular Formula: C3H2BrO3-
Molecular Weight: 165.95 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-bromopyruvate is a 2-oxo monocarboxylic acid anion that is the conjugate base of 3-bromopyruvic acid, arising from deprotonation of the carboxy group. It is functionally related to a pyruvate. It is a conjugate base of a 3-bromopyruvic acid.
Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Bromopyruvate can be achieved through several methods:

  1. Direct Bromination of Pyruvic Acid:
    • A common method involves the reaction of pyruvic acid with bromine in the presence of sulfuric acid. The process typically requires stirring the reactants at controlled temperatures (40-50 °C) until the reaction mixture becomes colorless, indicating completion. The crude product is then purified through recrystallization using solvents such as benzene .
  2. Alternative Synthesis via Ethyl Bromopyruvate:
    • Another approach involves synthesizing ethyl bromopyruvate first and subsequently hydrolyzing it to yield 3-Bromopyruvate. This method allows for better control over purity and yield .

These methods highlight the versatility in synthesizing 3-Bromopyruvate while emphasizing the importance of temperature control and purification steps to achieve high-purity products.

Molecular Structure Analysis

Structure and Data

The molecular formula of 3-Bromopyruvate is C3H4BrO3C_3H_4BrO_3, with a molecular weight of approximately 201.97 g/mol. The structure consists of a three-carbon backbone with a carboxylic acid group at one end and a bromine substituent on the third carbon:

  • Chemical Structure:
BrC(COOH)C(=O)CH3\text{Br}-C(COOH)-C(=O)-CH_3

This structure facilitates its interaction with various metabolic pathways, particularly those involving glycolysis.

Chemical Reactions Analysis

Reactions and Technical Details

3-Bromopyruvate primarily acts as an inhibitor of hexokinase II, an enzyme crucial for glycolysis. Its mechanism involves:

  • Inhibition of Glycolysis: By inhibiting hexokinase II, 3-Bromopyruvate disrupts glucose metabolism in cancer cells, leading to decreased energy production and increased apoptosis.
  • Formation of Conjugates: It can form conjugates with glutathione, which may affect cellular redox states and contribute to its cytotoxic effects .

These reactions underscore its potential as an anticancer agent by targeting metabolic pathways essential for tumor growth.

Mechanism of Action

Process and Data

The mechanism of action for 3-Bromopyruvate involves several key processes:

  1. Hexokinase Inhibition: By binding to hexokinase II, it prevents the phosphorylation of glucose, effectively starving cancer cells of energy .
  2. Induction of Apoptosis: The disruption in metabolic pathways leads to increased reactive oxygen species (ROS) levels, triggering apoptotic pathways within cells.
  3. Metabolomic Changes: Studies utilizing mass spectrometry have shown that treatment with 3-Bromopyruvate alters metabolite profiles significantly, indicating a broad impact on cellular metabolism .

These mechanisms collectively contribute to its anticancer properties, making it a subject of ongoing research.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: White crystalline solid.
  • Solubility: Soluble in water and polar organic solvents.
  • Melting Point: Approximately 120-125 °C.
  • Stability: Sensitive to light; should be stored in a dark environment to maintain stability.

These properties are critical for handling and application in laboratory settings.

Applications

Scientific Uses

3-Bromopyruvate has several notable applications in scientific research:

  1. Cancer Research: It is primarily studied for its potential as an anticancer agent due to its ability to inhibit glycolysis selectively in cancer cells.
  2. Metabolic Studies: Used as a tool to investigate metabolic pathways and the role of glycolysis in various diseases.
  3. Drug Development: Ongoing research focuses on developing derivatives of 3-Bromopyruvate that may enhance its efficacy or reduce toxicity .
Molecular Mechanisms of 3-Bromopyruvate-Induced Cytotoxicity

Alkylation Dynamics and Thiol Group Targeting in Enzymatic Inhibition

3-Bromopyruvate (3-BP) exerts its primary cytotoxic effects through selective alkylation of nucleophilic residues in critical metabolic enzymes. This small molecule, an analog of pyruvate, functions as a potent electrophilic alkylating agent due to the electron-withdrawing bromine atom at the C3 position, which facilitates nucleophilic attack by thiolate anions (–S⁻) present in cysteine residues [4] [8]. The covalent modification occurs via a bimolecular nucleophilic substitution (SN2) mechanism, resulting in irreversible enzyme inhibition. Crucially, 3-BP demonstrates preferential reactivity toward enzymes containing hyper-reactive cysteine residues within their catalytic pockets, particularly those with lowered pKa values that promote thiolate ion formation at physiological pH [6] [8].

Radiolabeled (14C) 3-BP studies in hepatocellular carcinoma cells (HepG2, Hep3B) identified glyceraldehyde-3-phosphate dehydrogenase (GAPDH) as a principal intracellular target through 2D gel electrophoretic autoradiography and immunoprecipitation [4]. Mass spectrometry confirmed the formation of a covalent pyruvyl adduct at the catalytic cysteine residue (Cys149 in humans), directly inhibiting its dehydrogenase activity. Beyond GAPDH, proteomic analyses reveal a spectrum of thiol-dependent enzymes susceptible to 3-BP alkylation:

Table 1: Key Enzymatic Targets of 3-BP Alkylation and Functional Consequences

EnzymeFunctional RoleConsequence of InhibitionExperimental Evidence
Hexokinase II (HK-II)First glycolytic step, mitochondrial-boundBlocks glucose phosphorylation, disrupts mitochondrial couplingReduced ATP synthesis, mitochondrial detachment [6] [10]
GAPDHGlycolysis, redox regulationHalts glyceraldehyde-3-P oxidation, NAD⁺ depletionRadiolabeled 3-BP binding, activity assays [4]
Succinate Dehydrogenase (SDH)TCA cycle, Complex IIImpairs mitochondrial respiration, electron transportReduced O₂ consumption, metabolic flux analysis [8]
Glutathione S-TransferaseDetoxificationDepletes reduced glutathione (GSH) poolGSH conjugate formation, decreased cellular GSH [6]
Lactate Dehydrogenase (LDH)Pyruvate to lactate conversionDisrupts NAD⁺ regeneration, acidifies cytoplasmReduced lactate production, altered pH [6]

The alkylation specificity is influenced by the tumor microenvironment. Acidic conditions prevalent in tumors (pH ~6.5-6.9) enhance 3-BP's electrophilicity and promote its uptake via overexpressed monocarboxylate transporters (MCTs), particularly MCT1 and MCT4 [6] [10]. This tumor-selective uptake mechanism underpins 3-BP's preferential cytotoxicity toward malignant cells versus normal counterparts.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Amplification

3-BP induces profound oxidative stress through multifaceted disruption of cellular redox homeostasis. The initial trigger involves direct depletion of glutathione (GSH), the primary cellular antioxidant. 3-BP reacts with reduced GSH to form S-(2-carboxy-2-oxoethyl) glutathione conjugates, irreversibly sequestering thiol antioxidants [3] [6]. This conjugation depletes the GSH pool, crippling the cell's capacity to neutralize ROS. Concurrently, 3-BP inhibits glutathione reductase and thioredoxin reductase, enzymes critical for maintaining reduced antioxidant systems, further exacerbating redox imbalance [3] [8].

Mitochondrial dysfunction constitutes a major source of 3-BP-induced ROS. Inhibition of complexes I (NADH dehydrogenase) and II (succinate dehydrogenase) of the electron transport chain (ETC) disrupts electron flow, leading to electron leakage and superoxide (O₂˙⁻) formation [2] [5]. In Trypanosoma cruzi epimastigotes, 3-BP treatment significantly increased mitochondrial superoxide production, measured by MitoSOX Red fluorescence, concomitant with decreased oxygen consumption [5]. Similarly, in cancer cells, 3-BP collapses the mitochondrial membrane potential (ΔΨm), as detected by JC-1 dye shift (increased green/red fluorescence ratio), indicating impaired oxidative phosphorylation and enhanced ROS generation [2] [8].

Table 2: Molecular Events in 3-BP-Induced Oxidative Stress Cascade

EventMechanismDownstream Consequences
Direct GSH DepletionCovalent conjugation with 3-BPReduced ROS scavenging capacity
Inhibition of Antioxidant EnzymesAlkylation of glutathione reductase/thioredoxin reductaseImpaired recycling of oxidized antioxidants (GSSG → GSH)
ETC DisruptionInhibition of Complexes I/II, electron leakageSuperoxide (O₂˙⁻) generation
Altered Iron HomeostasisRelease of free Fe²⁺ from iron-sulfur clustersFenton reaction: H₂O₂ → ˙OH (highly reactive ROS)
H₂O₂ AccumulationSuperoxide dismutation and impaired catalaseLipid peroxidation, protein carbonylation

The ROS surge activates stress pathways including the ASK1/JNK axis and inhibits protective mechanisms like the Nrf2-Keap1 pathway. In acute myeloid leukemia (AML) cells (KG-1, MOLM13 lines), non-toxic 3-BP concentrations (5 µM) significantly elevated intracellular ROS, measured by DCFH-DA fluorescence, and depleted total antioxidant capacity by >60% [3]. This pro-oxidant state sensitizes cells to secondary insults, explaining 3-BP's chemosensitizing effects with daunorubicin and cytarabine in AML.

Disruption of ATP Homeostasis via Glycolytic and Mitochondrial Inhibition

3-BP orchestrates a catastrophic collapse of cellular energy production through simultaneous inhibition of glycolysis and oxidative phosphorylation. The glycolytic blockade initiates with the inhibition of hexokinase II (HK-II), particularly its mitochondrially-bound isoform prevalent in tumors. 3-BP alkylates Cys158 of HK-II, disrupting its binding to voltage-dependent anion channels (VDAC) on the outer mitochondrial membrane. This detachment not only halts glucose phosphorylation but also promotes mitochondrial permeability transition pore (mPTP) opening, releasing pro-apoptotic factors [6] [10]. Subsequent inhibition of GAPDH and phosphoglycerate kinase (PGK) further stalls glycolytic flux, preventing substrate-level ATP generation in the cytosol [4] [8].

Mitochondrially, 3-BP directly inhibits key enzymes:

  • Succinate Dehydrogenase (SDH): Alkylation of catalytic cysteine residues in SDH subunit A halts succinate oxidation and FADH2 production [8].
  • α-Ketoglutarate Dehydrogenase (α-KGDH): Modification of lipoic acid cofactors impedes TCA cycle flux [8].
  • Respiratory Chain Complexes: Inhibition of Complex I (NADH:ubiquinone oxidoreductase) and Complex II reduces electron flow, collapsing the proton gradient essential for ATP synthase activity [2] [5].

In Leishmania amazonensis promastigotes, 3-BP (300 µM) reduced intracellular ATP by >80% within 2 hours, correlating with inhibited activities of glycolytic enzymes (glucose kinase, GAPDH, enolase) and impaired oxygen consumption [7]. Similarly, in cancer cells, the dual targeting strategy prevents metabolic compensation—where inhibition of glycolysis might otherwise upregulate OXPHOS, and vice versa. Measurements using 31P-NMR spectroscopy in hepatoma cells revealed a rapid, dose-dependent decline in ATP/phosphocreatine ratios following 3-BP exposure, preceding cell death [10].

Table 3: Impact of 3-BP on Cellular ATP Production Pathways

Metabolic PathwayKey Inhibited EnzymesATP Contribution BlockedExperimental ATP Reduction
GlycolysisHK-II, GAPDH, PGK, LDHSubstrate-level phosphorylation (2 ATP/net glucose)70-90% in hepatoma cells [4] [10]
TCA CycleSDH, α-KGDHElectron donors (NADH/FADH₂) for ETC60-75% in AML cells [3]
Oxidative PhosphorylationComplex I, II, ATP synthaseProton gradient-driven synthesis (~28 ATP/glucose)80-95% in T. cruzi [5]
Total ATP DepletionCombined inhibitionCollapse of energy homeostasis>95% in various cancer models within 1-4h [6] [10]

This energy catastrophe activates AMPK signaling initially, but severe ATP depletion (<10% of basal levels) compromises all ATP-dependent processes: ion channel function, protein synthesis, chaperone activity, and cytoskeletal dynamics, culminating in necrotic or apoptotic death depending on cell context [6] [10].

Genotoxic Effects: DNA Damage and Double-Strand Break Induction

Beyond metabolic disruption, 3-BP induces significant genotoxicity, particularly at sub-lethal concentrations where cells remain viable but metabolically stressed. The primary driver of DNA damage is oxidative stress. 3-BP-generated ROS, particularly hydroxyl radicals (˙OH), attack DNA bases and the sugar-phosphate backbone, causing oxidized bases (e.g., 8-oxoguanine), abasic sites, and single-strand breaks (SSBs) [1] [5]. During DNA replication, unrepaired SSBs or oxidized bases can collapse replication forks, converting them into double-strand breaks (DSBs)—the most lethal form of DNA damage [1].

Studies in yeast (Saccharomyces cerevisiae) and human cancer cells demonstrate that 3-BP exposure triggers phosphorylation of histone H2A.X (γH2A.X), a sensitive marker of DSBs [1]. Crucially, in yeast, DSB formation occurred exclusively during S-phase, visualized by Rad52-YFP foci formation, indicating replication-dependent genotoxicity. This S-phase specificity arises when replication forks encounter oxidative DNA lesions or single-strand nicks [1].

The genotoxic potency of 3-BP correlates with ROS levels but is amplified by metabolic co-factors:

  • Depletion of NADPH: 3-BP inhibits the pentose phosphate pathway (PPP) enzyme glucose-6-phosphate dehydrogenase (G6PD), reducing NADPH production essential for nucleotide synthesis and thioredoxin-mediated DNA repair [1] [6].
  • ATP Crisis: Severe ATP depletion impairs DNA damage response (DDR) pathways, including ATM/ATR kinase activation and DSB repair via homologous recombination (HR) or non-homologous end joining (NHEJ) [1].
  • Direct Alkylation? While 3-BP alkylates proteins efficiently, direct DNA alkylation is minimal. Radiolabeled 3-BP studies show negligible DNA binding compared to protein targets [1].

Table 4: DNA Damage Markers and Repair Pathways Affected by 3-BP

DNA LesionDetection MethodAffected Repair PathwayCell Type Evidence
Double-Strand Breaks (DSBs)γH2A.X foci, Comet assay (neutral conditions)Homologous Recombination (HR), Non-Homologous End Joining (NHEJ)Yeast, human monocytes [1]
Oxidized Bases/SSBs8-oxo-dG ELISA, Comet assay (alkaline conditions)Base Excision Repair (BER)T. cruzi, AML cells [3] [5]
Replication StressRad52/RPA foci (yeast/mammals)Translesion synthesis, Fork restartYeast S-phase cells [1]
Repair Pathway InhibitionReduced HR/NHEJ efficiencyATM/ATR signaling, BRCA1/Rad51 recruitmentHuman cancer cells [1]

In human cancer cells, 3-BP-induced DSBs trigger DNA damage checkpoint activation, leading to G2/M arrest. However, in p53-deficient cells—common in tumors—this arrest may be bypassed, driving cells with unrepaired DNA into catastrophic mitosis or apoptosis [1]. The genotoxicity of 3-BP thus contributes significantly to its anticancer effects, especially in combination with DNA-damaging chemotherapeutics or radiotherapy [2] [3].

Properties

CAS Number

68-38-2

Product Name

3-Bromopyruvate

IUPAC Name

3-bromo-2-oxopropanoate

Molecular Formula

C3H2BrO3-

Molecular Weight

165.95 g/mol

InChI

InChI=1S/C3H3BrO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)/p-1

InChI Key

PRRZDZJYSJLDBS-UHFFFAOYSA-M

SMILES

C(C(=O)C(=O)[O-])Br

Canonical SMILES

C(C(=O)C(=O)[O-])Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.